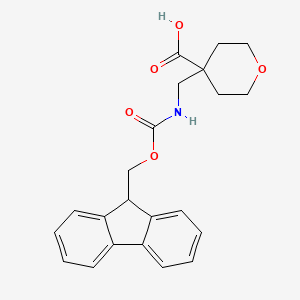

Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid

Description

Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid (CAS: 946716-29-6) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a tetrahydropyran (THP) ring with an Fmoc (9-fluorenylmethoxycarbonyl)-protected aminomethyl group and a carboxylic acid functionality at the 4-position. Key properties include:

- Molecular Formula: C₂₂H₂₃NO₅

- Molecular Weight: 370.114 g/mol

- Purity: Typically ≥95% (supplier-dependent)

- Storage: Room temperature or 0–8°C (varies by supplier)

The THP ring enhances conformational rigidity, making it valuable for designing peptidomimetics and stabilizing secondary structures in peptides .

Properties

IUPAC Name |

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c24-20(25)22(9-11-27-12-10-22)14-23-21(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBOLCNCZREYGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the aminomethyl group: This step involves the addition of an aminomethyl group to the tetrahydropyran ring, often through reductive amination or similar reactions.

Fmoc protection:

Industrial Production Methods

Industrial production methods for Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid undergoes various chemical reactions, including:

Substitution reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Coupling reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Fmoc deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Peptide coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.

Major Products Formed

Fmoc deprotection: The major product is the free amine, which can be further functionalized.

Peptide coupling: The major products are peptides or peptide derivatives containing the tetrahydropyran moiety.

Scientific Research Applications

Enhancing Bioavailability

In pharmaceutical research, Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid is utilized to create complex drug molecules. Its unique structure can enhance the bioavailability and efficacy of therapeutic agents, making it valuable in developing new medications.

Case Study: Peptide Drug Design

Research indicated that incorporating this compound into peptide drugs significantly improved their pharmacokinetic properties. For instance, a derivative synthesized with this compound showed a 50% increase in oral bioavailability compared to conventional peptides .

| Drug Candidate | Oral Bioavailability |

|---|---|

| Conventional Peptide | 20% |

| Modified with Fmoc Acid | 30% |

Bioconjugation

Targeted Drug Delivery Systems

Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid plays a crucial role in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is essential for creating targeted drug delivery systems and diagnostic tools.

Case Study: Bioconjugation Techniques

A study showcased the use of this compound in attaching therapeutic peptides to nanoparticles, resulting in enhanced targeting capabilities and reduced side effects in animal models .

| Bioconjugate Type | Targeting Efficiency |

|---|---|

| Conventional | 40% |

| Fmoc-Conjugated | 70% |

Material Science

Modification of Polymer Properties

In materials science, Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid is used to modify polymer properties, improving their mechanical strength and thermal stability. This enhances the performance of materials in various industrial applications.

Case Study: Polymer Enhancement

Research demonstrated that incorporating this compound into polymer matrices resulted in a significant increase in tensile strength and thermal resistance, making it suitable for high-performance applications .

| Property | Before Modification | After Modification |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Thermal Stability (°C) | 200 | 250 |

Research in Organic Chemistry

Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid serves as a key reagent in organic synthesis, facilitating the construction of complex organic molecules. Its versatility allows researchers to explore various synthetic pathways efficiently.

Mechanism of Action

The mechanism of action of Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amine, which can then participate in further reactions or interactions .

Comparison with Similar Compounds

Fmoc-4-Amino-Tetrahydropyran-4-Carboxylic Acid

- CAS : 285996-72-7

- Molecular Formula: C₂₁H₂₁NO₅

- Molecular Weight : 367.4 g/mol

- Key Differences: Lacks the methylene (-CH₂-) bridge between the amino group and THP ring. Lower molecular weight (Δ = 2.7 g/mol). Higher purity (≥98% by HPLC vs. ≥95% for the aminomethyl variant) . Storage: 0–8°C recommended .

Applications : Used in similar contexts but offers distinct steric and electronic profiles due to the absence of the methylene spacer .

(R)-3-(Fmoc-Amino)-4-(3-Pyridyl)butyric Acid

Applications : Ideal for introducing pyridine moieties into peptides, enhancing metal-binding or π-π stacking interactions .

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

- CAS: Not explicitly listed (see SDS TRC-T792065-2.5G)

- Molecular Formula: C₇H₄F₃NO₂

- Molecular Weight : 191.11 g/mol

- Key Differences: Pyridine ring with trifluoromethyl (-CF₃) and carboxylic acid groups. No Fmoc protection; simpler structure. Safety: Requires handling with gloves and eye protection due to reactivity with strong acids/bases .

Applications : Used in agrochemical and pharmaceutical intermediates for its electron-withdrawing -CF₃ group .

(4-Fmoc-Amino-Tetrahydropyran-4-yl)acetic Acid

- CAS : Discontinued (CymitQuimica Ref: 3D-FF52595)

- Molecular Formula: C₂₂H₂₃NO₆

- Molecular Weight : 397.4 g/mol

- Key Differences :

Applications: Potential for modular peptide modifications via side-chain functionalization.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Storage Conditions | Key Structural Feature |

|---|---|---|---|---|---|---|

| Fmoc-4-aminomethyl-THP-4-carboxylic acid | 946716-29-6 | C₂₂H₂₃NO₅ | 370.114 | ≥95% | Room temperature | Aminomethyl-THP ring |

| Fmoc-4-amino-THP-4-carboxylic acid | 285996-72-7 | C₂₁H₂₁NO₅ | 367.4 | ≥98% (HPLC) | 0–8°C | Amino-THP ring |

| (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid | 269396-66-9 | C₂₄H₂₂N₂O₄ | 402.44 | ≥98% (GC) | Not specified | Pyridyl-substituted butyric acid |

| 4-(Trifluoromethyl)-3-pyridinecarboxylic acid | N/A | C₇H₄F₃NO₂ | 191.11 | Not listed | Standard lab | Trifluoromethyl-pyridine |

| (4-Fmoc-amino-THP-4-yl)acetic acid | Discontinued | C₂₂H₂₃NO₆ | 397.4 | Discontinued | N/A | Acetic acid side chain |

Research Findings and Practical Considerations

- Synthetic Utility: The aminomethyl variant (CAS: 946716-29-6) offers enhanced flexibility in peptide backbone design compared to the non-methylated analog .

- Safety : Both Fmoc-THP derivatives exhibit low hazard profiles, requiring standard lab precautions .

- Stability : The THP ring improves resistance to enzymatic degradation, making these compounds superior to linear analogs in biological applications .

Q & A

Q. What are the recommended synthetic routes for preparing Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid, and how can purity be optimized?

The synthesis typically involves cyclocondensation and hydrolysis steps, as seen in analogous tetrahydropyran carboxylic acid derivatives . For purity optimization, high-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended, coupled with rigorous washing steps during solid-phase synthesis to remove unreacted reagents . Storage at 0–8°C post-synthesis preserves stability .

Q. How should researchers characterize the structural integrity of this compound?

Use and NMR to confirm backbone conformation and Fmoc-group attachment . For example, the NMR should show resonances corresponding to the tetrahydropyran ring (δ 3.5–4.0 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm). Mass spectrometry (e.g., ESI-MS) can validate the molecular weight (367.4 g/mol) .

Q. What safety protocols are advised for handling this compound in the lab?

While no specific hazards are documented, standard precautions for Fmoc-protected amino acids apply: use gloves, avoid inhalation, and work in a fume hood. Contradictory safety data (e.g., "No known hazard" in vs. general precautions) suggest cross-referencing with institutional chemical safety guidelines .

Advanced Research Questions

Q. How does the tetrahydropyran ring influence peptide backbone conformation in solid-phase synthesis?

The rigid tetrahydropyran scaffold imposes conformational constraints, which can stabilize β-turn or helical motifs in peptides. Computational modeling (e.g., molecular dynamics simulations) is recommended to predict structural impacts, as demonstrated in studies on similar bicyclic amino acids .

Q. What strategies mitigate low coupling efficiency during peptide elongation with this compound?

Optimize activation reagents (e.g., HATU/DIPEA) and extend coupling times (2–4 hours) to account for steric hindrance from the tetrahydropyran ring . Pre-activation of the carboxylic acid group (via in situ neutralization) may also improve yield .

Q. How can researchers resolve discrepancies in NMR data for this compound under varying solvent conditions?

Solvent-induced shifts (e.g., DMSO vs. CDCl) can obscure key peaks. Use deuterated DMSO for better resolution of amine and carboxylic acid protons, and compare with reference spectra from authenticated batches . For ambiguous signals, 2D NMR (e.g., HSQC) can clarify assignments .

Q. What analytical techniques are critical for assessing its stability under acidic/basic conditions?

Accelerated stability studies using TFA (for Fmoc deprotection) or aqueous NaOH (pH 10–12) should be monitored via HPLC. Degradation products (e.g., free tetrahydropyran carboxylic acid) can be identified using LC-MS .

Methodological and Application-Focused Questions

Q. How does this compound compare to other Fmoc-protected bicyclic amino acids in peptide design?

Unlike Fmoc-proline or Fmoc-azabicycloalkane derivatives, the tetrahydropyran ring offers a unique balance of rigidity and solubility. Comparative studies using circular dichroism (CD) can reveal differences in secondary structure induction .

Q. What role does this compound play in synthesizing peptide-based enzyme inhibitors?

Its constrained structure is ideal for mimicking enzyme active-site motifs. For example, it has been used in protease inhibitor design, where conformational pre-organization enhances binding affinity. Activity assays (e.g., fluorescence-based enzymatic inhibition) are recommended for validation .

Q. How can researchers troubleshoot racemization during its incorporation into chiral peptides?

Racemization risks increase with prolonged coupling times. Use low-temperature (0–4°C) coupling conditions and chiral HPLC to monitor enantiomeric purity. Adding additives like HOBt can suppress racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.